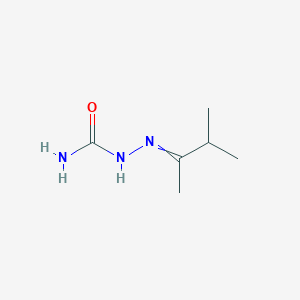
Isopropyl methyl ketone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-3-methylbutan-2-ylideneamino]urea is an organic compound that belongs to the class of urea derivatives Urea derivatives are known for their wide range of applications in various fields, including agriculture, medicine, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-methylbutan-2-ylideneamino]urea typically involves the reaction of an appropriate amine with an isocyanate. One common method is the nucleophilic addition of amines to isocyanates, which can be carried out under mild conditions. For example, the reaction of 3-methylbutan-2-amine with an isocyanate in the presence of a suitable catalyst can yield [(E)-3-methylbutan-2-ylideneamino]urea .
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as metal triflates, can enhance the efficiency of the reaction and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
[(E)-3-methylbutan-2-ylideneamino]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
[(E)-3-methylbutan-2-ylideneamino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of [(E)-3-methylbutan-2-ylideneamino]urea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes .
Comparación Con Compuestos Similares
[(E)-3-methylbutan-2-ylideneamino]urea can be compared with other urea derivatives, such as:
Urea: The simplest urea derivative, widely used in fertilizers and industrial applications.
Thiourea: Similar to urea but contains sulfur, used in pharmaceuticals and agriculture.
Hydroxyurea: Used in medicine, particularly in the treatment of certain cancers and sickle cell anemia
[(E)-3-methylbutan-2-ylideneamino]urea is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
617-67-4 |
|---|---|
Fórmula molecular |
C6H13N3O |
Peso molecular |
143.19 g/mol |
Nombre IUPAC |
(3-methylbutan-2-ylideneamino)urea |
InChI |
InChI=1S/C6H13N3O/c1-4(2)5(3)8-9-6(7)10/h4H,1-3H3,(H3,7,9,10) |
Clave InChI |
ZZDDKDAGFXIWOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=NNC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
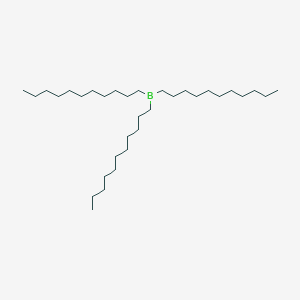
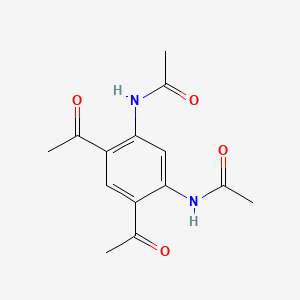
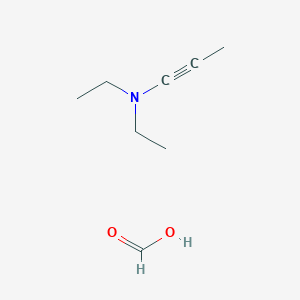
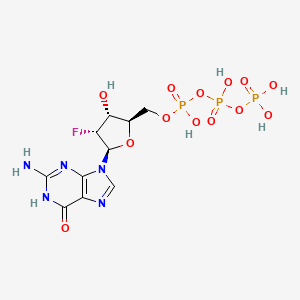
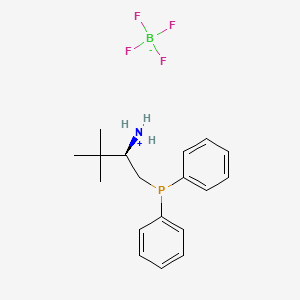
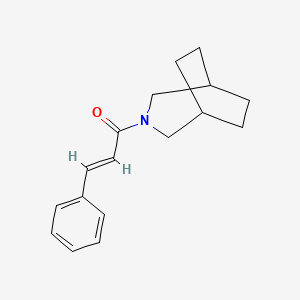
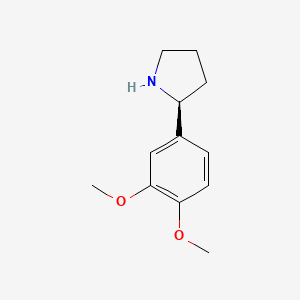
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)
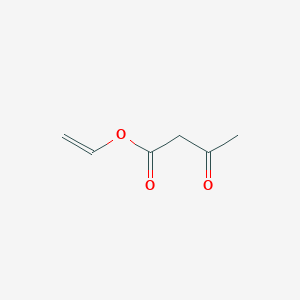

![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)

